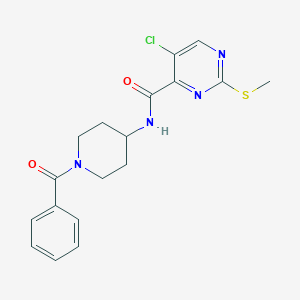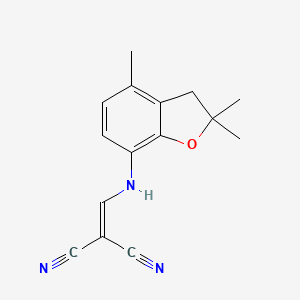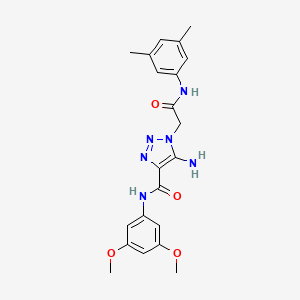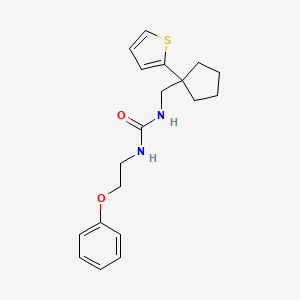![molecular formula C22H28N2O3 B2842511 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide CAS No. 896270-65-8](/img/structure/B2842511.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as Memantine, which is a well-known drug used for treating Alzheimer's disease. Memantine belongs to the class of NMDA receptor antagonists and is known to have neuroprotective effects.
Aplicaciones Científicas De Investigación
Polyamide Synthesis and Properties
Research into adamantane derivatives has led to the synthesis of new polyamides containing adamantyl moieties, showcasing the versatility of these compounds in polymer science. For instance, the development of polyamides with medium inherent viscosities and significant molecular weights indicates their utility in creating materials with desirable mechanical and thermal properties. These polyamides exhibit tensile strengths, elongation to break values, and high glass transition temperatures, suggesting their potential use in engineering and materials science for applications requiring materials with high thermal stability and mechanical robustness (Chern, Shiue, & Kao, 1998).
Antimicrobial and Anti-inflammatory Activities
Adamantane derivatives have been studied for their antimicrobial and anti-inflammatory activities, highlighting their potential in medical and pharmaceutical research. For example, certain N'-heteroarylidene-1-adamantylcarbohydrazides exhibit broad-spectrum antimicrobial activity, with some compounds showing potent effects against Gram-positive bacteria and the pathogenic fungus Candida albicans. This suggests the relevance of adamantane-based compounds in developing new antimicrobial agents (El-Emam et al., 2012). Additionally, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and related thiadiazoles have shown promising anti-inflammatory activities in vivo, further underscoring the potential of adamantane derivatives in therapeutic applications (Kadi et al., 2007).
Anticancer Research
The synthesis and evaluation of adamantane acid esters for antiproliferative activity against tumor cells have revealed the potential of adamantane derivatives in anticancer research. Certain esters demonstrated cytotoxicity to human carcinoma cell lines and induced complete depolymerization of microtubule networks, suggesting a mechanism of action similar to natural antitumor agents. This positions adamantane derivatives as potential leads for developing new anticancer drugs (Zefirov et al., 2017).
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-27-19-4-2-3-18(9-19)24-13-17(8-20(24)25)23-21(26)22-10-14-5-15(11-22)7-16(6-14)12-22/h2-4,9,14-17H,5-8,10-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYJONDDFIKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)


![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)

![1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2842440.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2842441.png)

![1,6,7-trimethyl-3-(2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2842447.png)


